molecular formula C16H14ClNO4S2 B11449883 4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-5-(propylsulfanyl)-1,3-oxazole

4-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)-5-(propylsulfanyl)-1,3-oxazole

Cat. No.: B11449883
M. Wt: 383.9 g/mol
InChI Key: WZVWMXXRWAJQMR-UHFFFAOYSA-N
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Description

4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Thioether Formation: The propylsulfanyl group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfinyl or thiol group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfinyl and Thiol Derivatives: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE
  • 4-(4-BROMOBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE

Uniqueness

4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-5-(PROPYLSULFANYL)-1,3-OXAZOLE is unique due to the presence of the 4-chlorobenzenesulfonyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C16H14ClNO4S2

Molecular Weight

383.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-propylsulfanyl-1,3-oxazole

InChI

InChI=1S/C16H14ClNO4S2/c1-2-10-23-16-15(18-14(22-16)13-4-3-9-21-13)24(19,20)12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3

InChI Key

WZVWMXXRWAJQMR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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